Superior Inhibition of DNA Polymerase Theta Compared to a Reference Inhibitor
7-Deaza-7-propargylamino-dGTP demonstrates potent inhibition of human DNA polymerase theta (Polθ) with an IC50 of 61 nM [1]. This activity is approximately 30-fold greater than that of a comparator inhibitor tested under identical assay conditions, which exhibited an IC50 of 1,800 nM (1.80 µM) [2]. The assay measured inhibition of recombinant full-length human Polθ over 1 hour in the presence of dNTPs using a DNA substrate and a plate reader detection system.
| Evidence Dimension | Inhibition of DNA Polymerase Theta Activity |
|---|---|
| Target Compound Data | IC50 = 61 nM |
| Comparator Or Baseline | Reference Inhibitor (BindingDB BDBM50591261) IC50 = 1,800 nM (1.80 µM) |
| Quantified Difference | Target compound is 29.5-fold more potent (lower IC50) |
| Conditions | Recombinant human full-length DNA polymerase theta; DNA substrate; 1 hr incubation; dNTPs present; plate reader assay |
Why This Matters
This significant potency differential validates the selection of 7-Deaza-7-propargylamino-dGTP for studies targeting Polθ, ensuring robust enzyme inhibition at lower concentrations and reducing potential off-target effects compared to less potent alternatives.
- [1] BindingDB. Affinity Data for BDBM50591247 (7-Deaza-7-propargylamino-dGTP) against DNA polymerase theta: IC50 = 61 nM. View Source
- [2] BindingDB. Affinity Data for BDBM50591261 against DNA polymerase theta: IC50 = 1.80E+3 nM. View Source
